molecular formula C11H12ClFO2 B14038883 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one

Cat. No.: B14038883
M. Wt: 230.66 g/mol
InChI Key: RFGMBRRXSSQGQQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 3-ethoxy-5-fluorophenyl group. This compound belongs to a class of α-chloroketones, which are of interest in organic synthesis due to their reactivity as electrophilic intermediates.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one

InChI

InChI=1S/C11H12ClFO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

RFGMBRRXSSQGQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, ethoxy, and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

The following analysis compares 1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one with structurally related α-chloroketones, focusing on molecular attributes, substituent effects, and reactivity.

Structural and Physical Properties

Table 1: Comparative Data for Selected α-Chloroketones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring CAS Number Key Properties (from Evidence)
This compound C₁₁H₁₂ClFO₂ 230.66 (calculated) 3-ethoxy, 5-fluoro N/A Predicted higher solubility in polar solvents due to ethoxy group
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one C₁₀H₈ClF₃O 248.62 3-trifluoromethyl 97132-58-6 Electron-withdrawing CF₃ group enhances electrophilicity
1-Chloro-1-(4-fluorophenyl)propan-2-one C₉H₈ClFO 186.61 4-fluoro 23211-68-9 Liquid at room temperature; MDL: MFCD11935096
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 234.65 4-methoxy, hydrazinylidene N/A Crystalline solid; hydrogen-bonding motifs in packing

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound is electron-donating, which may reduce electrophilicity compared to the trifluoromethyl analog (electron-withdrawing) . The 5-fluoro substituent introduces ortho/para-directing effects, contrasting with the 4-fluoro derivative’s meta-directing behavior .
  • Physical State : The 4-fluoro analog is a liquid, while hydrazinylidene derivatives (e.g., ) form crystalline solids due to intermolecular hydrogen bonding. The target compound’s physical state is likely influenced by the ethoxy group’s bulkiness.
Crystallographic and Computational Insights
  • For example, hydrazinylidene derivatives exhibit hydrogen-bonded networks in their crystal packing , which the ethoxy group in the target compound could disrupt due to steric effects.

Biological Activity

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol. This compound features a chloro group, an ethoxy group, and a fluorophenyl moiety, making it notable within organic chemistry for its potential biological activities. Its structure suggests various applications in medicinal chemistry, particularly in enzyme inhibition and receptor interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone, often facilitated by sodium hydroxide to promote nucleophilic substitution or condensation mechanisms. The resulting product can be purified using recrystallization or column chromatography.

Enzyme Inhibition and Receptor Interaction

Preliminary studies indicate that this compound may exhibit significant biological activity related to enzyme inhibition. The specific pathways affected by this compound are still under investigation, but its structural components suggest it could influence binding affinity and selectivity toward various biological targets.

The compound acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The presence of fluorine enhances its reactivity and binding affinity, potentially leading to the inhibition or modification of enzymatic activity.

Comparative Biological Activity

To better understand the biological implications of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11H12ClFO2Chloro, ethoxy, fluorophenyl groupsPotential enzyme inhibitor
3-Chloro-1-(2-fluorophenyl)-1-propanoneC11H12ClFO2Different position of fluorineVaries based on fluorine position
1-Chloro-1-(3-methoxyphenyl)propan-2-oneC11H13ClO2Contains methoxy instead of ethoxyAffects solubility and reactivity

Case Studies

Recent investigations have highlighted the potential of compounds similar to this compound in therapeutic applications. For instance:

  • Fluorinated Compounds : Research has shown that fluorinated compounds often display enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group has been associated with improved drug efficacy due to increased hydrophobic interactions and binding affinity .
  • Receptor Studies : Studies on cannabinoid receptors have indicated that modifications in the chemical structure, such as those present in this compound, can lead to selective receptor interactions, which may be beneficial for developing targeted therapies .

Future Directions in Research

Ongoing research aims to further elucidate the biological pathways influenced by this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To identify specific molecular targets and elucidate the mechanisms underlying its biological activity.

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